

BQR-695: A Researcher's Guide to a Potent PI4KIII β Inhibitor

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Compound of Interest

Compound Name: BQR-695

Cat. No.: B15604774

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BQR-695** (also known as NVP-BQR695) with other tool compounds used in the study of Phosphatidylinositol 4-Kinase III β (PI4KIII β). We present a detailed analysis of its performance, supported by experimental data, to assist researchers in making informed decisions for their specific research needs.

Introduction to BQR-695

BQR-695 is a potent and selective inhibitor of PI4KIII β , an enzyme crucial for various cellular processes including signal transduction and membrane trafficking.[1] PI4KIII β catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. Due to its critical role, PI4KIII β has emerged as a significant target for therapeutic intervention in diseases such as malaria and viral infections, where pathogens hijack this host cell enzyme for their replication.[2][3]

It is important to distinguish **BQR-695** as the PI4KIII β inhibitor from "Brequinar" (also known as Brequinar Sodium or DUP-785), which is an inhibitor of dihydroorotate dehydrogenase (DHODH).[4][5] This guide will focus exclusively on **BQR-695** as a tool for PI4KIII β research.

Comparative Analysis of PI4KIII β Inhibitors

The selection of an appropriate inhibitor is critical for the success of in vitro and in vivo studies. The following table summarizes the biochemical potency of **BQR-695** in comparison to other

commonly used PI4KIII β inhibitors.

Compound	Target	IC50 (nM)	Selectivity Profile
BQR-695 (NVP-BQR695)	Human PI4KIII β	80 - 90[1][6]	Selective over PI3K isoforms.[7]
Plasmodium PI4KIII β	3.5[1][8]		
PIK-93	PI4KIII β	19	Also inhibits PI3K α (39 nM) and PI3K γ (16 nM).[9]
PI4KIIIbeta-IN-10	PI4KIII β	3.6	Highly selective against a panel of lipid kinases.[1]
UCB9608	PI4KIII β	11	Selective over PI3KC2 α , β , and γ . [1]
PI4KIII beta inhibitor 3	PI4KIII β	5.7	[1]
T-00127-HEV1	PI4KIII β	60	[1]
MMV390048	Plasmodium PI4K	28 (P. falciparum)	[10]
KDU691	Plasmodium PI4K	180 (hypnozoite)	[1]

Experimental Protocols

Biochemical PI4KIII β Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the measurement of PI4KIII β kinase activity and the inhibitory potential of compounds like **BQR-695** using a luminescence-based ADP detection assay.

Materials:

- Recombinant human PI4KIII β enzyme
- PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles (substrate)

- ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
- **BQR-695** and other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **BQR-695** and other test compounds in DMSO. Further dilute in kinase reaction buffer.
- Kinase Reaction Setup:
 - Add 2.5 µL of the compound dilution to the wells of a 384-well plate.
 - Add 2.5 µL of a solution containing PI4KIIIβ enzyme and PI:PS vesicles in kinase reaction buffer.
 - Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.

- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PI(4)P Level Assessment by Immunofluorescence

This protocol outlines a method to visualize and quantify changes in cellular PI(4)P levels upon treatment with a PI4KIII β inhibitor.

Materials:

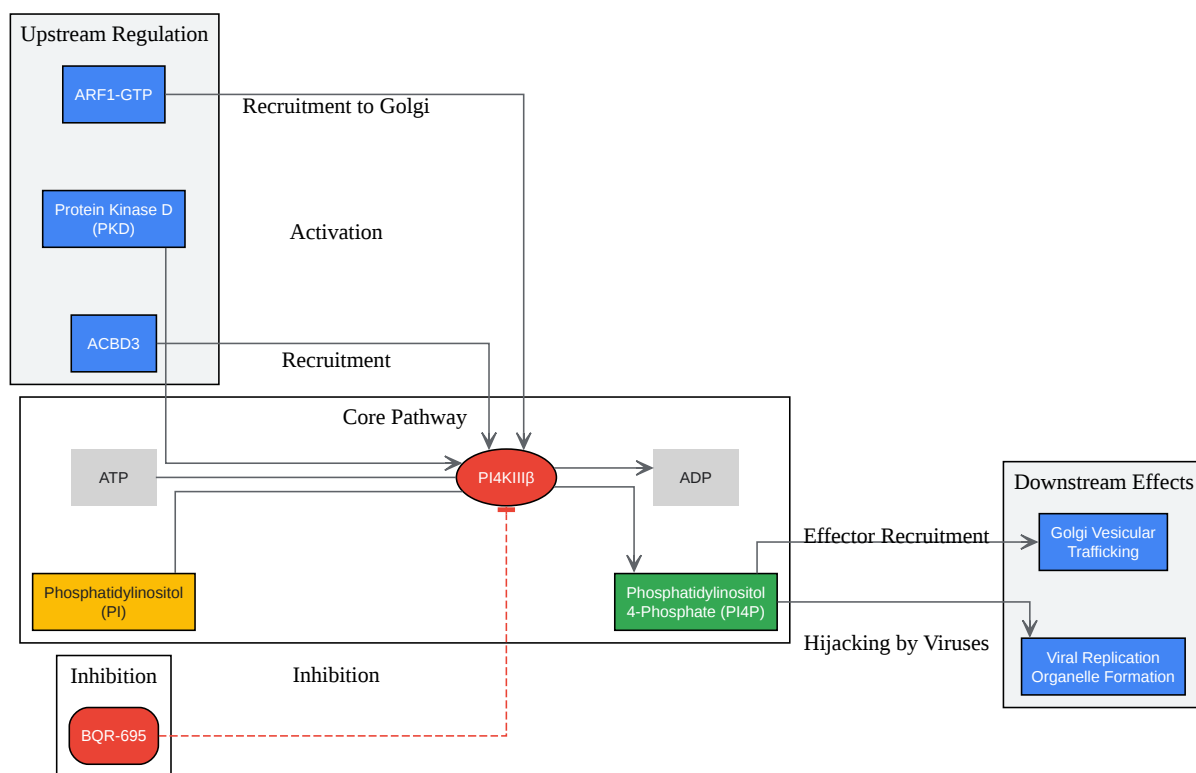
- Cells cultured on glass coverslips
- **BQR-695** or other test compounds
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or digitonin)
- Blocking buffer (e.g., PBS with 5% BSA)
- Primary antibody against PI(4)P
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Fluorescence microscope

Procedure:

- Cell Treatment: Treat cells with the desired concentration of **BQR-695** or vehicle (DMSO) for a specified time.

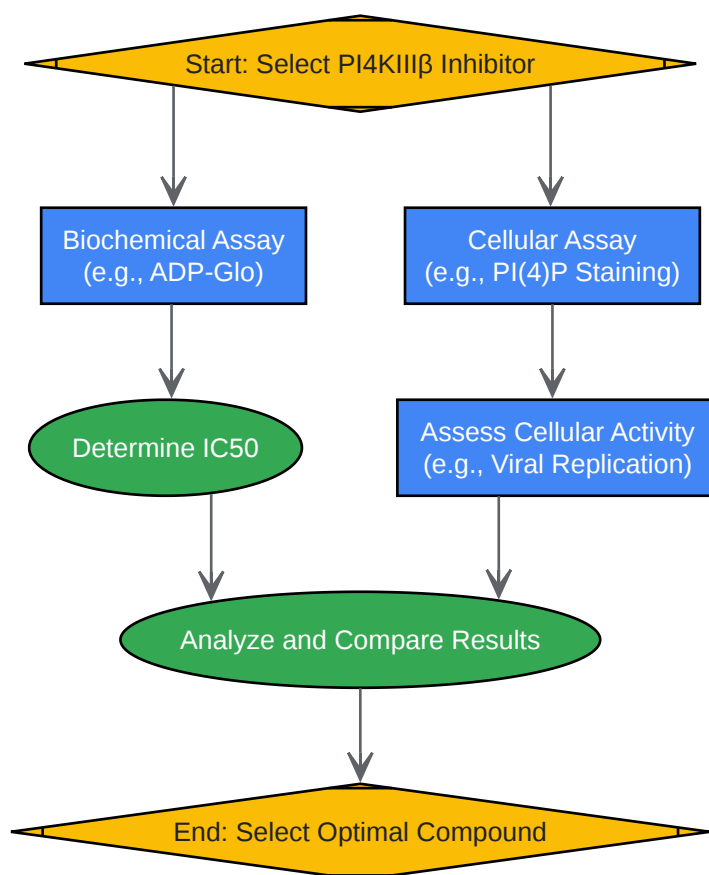
- Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
- Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
- Antibody Staining:
 - Incubate the cells with the primary anti-PI(4)P antibody diluted in blocking buffer overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
- Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
- Image Analysis: Quantify the fluorescence intensity of PI(4)P staining in the Golgi apparatus or other relevant compartments using image analysis software.

Visualizations



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Caption: The PI4KIIIβ signaling pathway, its regulation, and downstream effects.



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Caption: A general experimental workflow for evaluating PI4KIIIβ inhibitors.

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